molecular formula C26H52O2 B13385661 3-Ethyl-4-methyldec-4-en-1-ol CAS No. 84929-28-2

3-Ethyl-4-methyldec-4-en-1-ol

Cat. No.: B13385661
CAS No.: 84929-28-2
M. Wt: 396.7 g/mol
InChI Key: YIWSEADNAOJQQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-4-methyldec-4-en-1-ol is an organic compound with the molecular formula C13H26O. It belongs to the class of alcohols, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is notable for its unique structure, which includes both an ethyl and a methyl group attached to a decene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4-methyldec-4-en-1-ol can be achieved through various organic reactions. One common method involves the hydroboration-oxidation of 3-Ethyl-4-methyldec-4-ene. This reaction typically uses borane (BH3) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum on carbon can be used to facilitate the hydrogenation of precursor alkenes under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-methyldec-4-en-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the decene backbone can be reduced to form a saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is often used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.

Major Products

    Oxidation: Produces 3-Ethyl-4-methyldec-4-en-1-one.

    Reduction: Produces 3-Ethyl-4-methyldecan-1-ol.

    Substitution: Produces 3-Ethyl-4-methyldec-4-en-1-chloride.

Scientific Research Applications

3-Ethyl-4-methyldec-4-en-1-ol has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Ethyl-4-methyldec-4-en-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound’s hydrophobic decene backbone allows it to interact with lipid membranes, potentially altering membrane fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    3-Methyldec-4-en-1-ol: Similar structure but lacks the ethyl group.

    4-Methyldec-4-en-1-ol: Similar structure but lacks the ethyl group and has a different position for the methyl group.

    3-Ethyl-4-methylhex-4-en-1-ol: Shorter carbon chain but similar functional groups.

Uniqueness

3-Ethyl-4-methyldec-4-en-1-ol is unique due to the presence of both an ethyl and a methyl group on a decene backbone, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications.

Properties

CAS No.

84929-28-2

Molecular Formula

C26H52O2

Molecular Weight

396.7 g/mol

IUPAC Name

3-ethyl-4-methyldec-4-en-1-ol

InChI

InChI=1S/2C13H26O/c2*1-4-6-7-8-9-12(3)13(5-2)10-11-14/h2*9,13-14H,4-8,10-11H2,1-3H3

InChI Key

YIWSEADNAOJQQI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=C(C)C(CC)CCO.CCCCCC=C(C)C(CC)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.